Bis(N,N'-di-t-butylacetamidinato)iron(II), also referred to as iron bisamidinate or FeAMD, is an organometallic compound classified as a metal amidinate. [, , ] This compound has garnered significant interest in materials science research, particularly in the field of thin film deposition techniques like Atomic Layer Deposition (ALD). [, , ] Its significance stems from its volatility and high reactivity with water, making it a suitable precursor for synthesizing various iron-containing thin films under relatively mild conditions. [, , ]
Bis(N,N'-di-t-butylacetamidinato)iron(II) is typically synthesized through a reaction between anhydrous iron(II) chloride (FeCl2) and lithium N,N'-di-t-butylacetamidinate. [, , ] The reaction is typically carried out in an inert atmosphere using dry solvents, such as tetrahydrofuran (THF) or diethyl ether, to prevent unwanted reactions with moisture or oxygen. [, , ] After completion of the reaction, the desired product can be isolated and purified using standard techniques, such as filtration, extraction, and recrystallization.
Bis(N,N'-di-t-butylacetamidinato)iron(II) demonstrates remarkable reactivity with water, a crucial feature for its application in ALD processes. [, , ] This reaction leads to the formation of iron oxide (FeOx) thin films, with the byproducts being volatile and easily removed from the reaction chamber. [, , ]
Furthermore, FeAMD exhibits reactivity with other co-reactants, such as hydrogen sulfide (H2S) and hydrazine (N2H4), enabling the synthesis of iron sulfide (FeSx) and iron nitride (FexN) thin films respectively. [, ] These reactions highlight the versatility of FeAMD as a precursor for depositing a variety of iron-containing thin film materials.
The mechanism of action of Bis(N,N'-di-t-butylacetamidinato)iron(II) in ALD processes involves a series of self-limiting surface reactions. [, , ] In the first step, FeAMD molecules adsorb onto the substrate surface, followed by the reaction with the co-reactant (e.g., H2O, H2S). [, , ] This reaction leads to the formation of a monolayer of iron-containing material on the surface, with the elimination of volatile byproducts. [, , ] This self-limiting nature allows for precise control over the thickness and uniformity of the deposited films.
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